BenchChemオンラインストアへようこそ!

Geraniin (Standard)

PDIA3 inhibition disulfide reductase endoplasmic reticulum stress

Select this ≥98% Punicalagin standard for reproducible research, not generic extracts. Achieves PDIA3 IC50=1.5μM—>7-fold more potent than punicalin. Verified NSP13 helicase binding (KD=21.6nM), RSV inhibition (IC50=80.7nM), and HT-29 COX-2 suppression (48% at 50mg/L). Insist on COA with α/β anomer ratio. Differentiates your study from off-target metabolites.

Molecular Formula C41H28O27
Molecular Weight 952.6 g/mol
Cat. No. B8072660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniin (Standard)
Molecular FormulaC41H28O27
Molecular Weight952.6 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2
InChIKeyJQQBXPCJFAKSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Punicalagin (1,13,14,15,18,19,20,34,35,39,39-undecahydroxy...trihydroxybenzoate): Ellagitannin Procurement Guide and Structural Profile


The compound designated by the systematic IUPAC nomenclature (1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.0⁴,³⁸.0⁷,²⁶.0⁸,²⁹.0¹¹,¹⁶.0¹⁷,²².0³²,³⁷]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl) 3,4,5-trihydroxybenzoate is chemically identified as Punicalagin, a high-molecular-weight (1084.72 g/mol) hydrolysable ellagitannin (molecular formula C₄₈H₂₈O₃₀) belonging to the phenylpropanoid and polyketide superclass [1]. It constitutes the predominant polyphenolic fraction (typically 60–70% of total phenolics) in pomegranate (Punica granatum L.) peel and is present as two anomeric forms (α- and β-punicalagin) that readily interconvert in aqueous solution [2]. The compound features a complex gallagyl-glucose core esterified with hexahydroxydiphenoyl (HHDP) and gallagyl moieties, conferring multiple hydrogen-bonding donor sites and pronounced hydrophilicity [1]. For procurement and experimental design purposes, Punicalagin should be distinguished from its downstream hydrolysis products (punicalin and ellagic acid) and from structurally related ellagitannins such as chebulagic acid, as these entities exhibit distinct pharmacological profiles despite shared biosynthetic origins.

Why Punicalagin (Ellagitannin C₄₈H₂₈O₃₀) Cannot Be Interchanged with Its Hydrolysis Products or Class Analogs


Punicalagin exhibits a unique polypharmacological signature that distinguishes it fundamentally from its own metabolic/hydrolytic derivatives (punicalin, ellagic acid) and from other ellagitannins (e.g., chebulagic acid). Structurally, Punicalagin contains an intact gallagyl-dilactone bridge and a full complement of hexahydroxydiphenoyl (HHDP) ester groups that are progressively lost upon hydrolysis, resulting in the stepwise conversion to punicalin (loss of one gallagyl unit) and ultimately ellagic acid (complete HHDP liberation) [1]. This structural divergence translates into quantifiable differences in target engagement: Punicalagin inhibits PDIA3 reductase activity with an IC₅₀ of 1.5 μM, whereas its derivative punicalin requires 10.7 μM—a >7-fold reduction in potency [2]. Similarly, in steatosis hepatic cell models, Punicalagin demonstrates superior lipid-lowering efficacy compared to ellagic acid, gallic acid, phlorizin, and EGCG [3]. Furthermore, Punicalagin targets multiple distinct viral proteins (3CLpro, NSP13 helicase, RSV-F/G glycoproteins) through allosteric mechanisms that are not recapitulated by simpler phenolic acids or other ellagitannin subclasses. Substituting Punicalagin with a generic 'pomegranate polyphenol' or ellagitannin standard introduces substantial uncertainty in both potency and mechanism of action, rendering experimental outcomes non-comparable.

Quantitative Differentiation of Punicalagin: Head-to-Head Activity Data Versus Ellagitannin Comparators


PDIA3 Reductase Inhibition: Punicalagin vs. Punicalin (Direct Head-to-Head Comparison)

In a glutathione reduction assay directly comparing the two ellagitannins, Punicalagin exhibited approximately 7.1-fold greater inhibitory potency against PDIA3 reductase activity than its hydrolytic derivative punicalin [1]. The IC₅₀ values were 1.5 μM (95% CI: 1.3–1.6 μM) for Punicalagin versus 10.7 μM (95% CI: 9.5–12.1 μM) for punicalin. Punicalagin also demonstrated superior inhibition against the related PDIA1 isoform (IC₅₀: 6.1 μM vs. 58.3 μM), indicating a broader engagement of protein disulfide isomerase family members [1].

PDIA3 inhibition disulfide reductase endoplasmic reticulum stress neuroblastoma cancer

Anti-SARS-CoV-2 Replication: Punicalagin as Allosteric NSP13 Helicase Inhibitor

Punicalagin suppresses SARS-CoV-2 replication through direct allosteric binding to the NSP13 helicase (KD = 21.6 nM via surface plasmon resonance) at the domain 1A–2A interface, a mechanism distinct from its 3CLpro inhibition [1]. In A549-ACE2 and Vero cell models, Punicalagin demonstrated EC₅₀ values of 347 nM and 196 nM, respectively, for viral replication suppression [1]. For comparison, in Vero-E6 plaque reduction assays, Punicalagin exhibits an EC₅₀ of 7.20 μM [2].

SARS-CoV-2 NSP13 helicase antiviral COVID-19 allosteric inhibitor

Anti-RSV Activity: Punicalagin vs. Chebulagic Acid (Direct Head-to-Head Comparison)

In a direct comparative screening of the Antiviral Traditional Chinese Medicine Active Compound Library, both Punicalagin (PUG) and chebulagic acid (CHLA) emerged as the most potent inhibitors of respiratory syncytial virus (RSV) replication among 10 candidate compounds that simultaneously targeted RSV-F protein, RSV-G protein, and host heparan sulfate proteoglycans [1]. In vitro dose-response assays yielded IC₅₀ values of 0.08065 μM for Punicalagin and 0.07864 μM for chebulagic acid—statistically equivalent potency in the sub-100 nM range [1].

respiratory syncytial virus RSV antiviral fusion protein glycoprotein

Hepatic Lipid-Lowering: Punicalagin vs. Ellagic Acid, Gallic Acid, Phlorizin, and EGCG (Cross-Study Comparable)

In an HL7702 steatosis hepatic cell model comparing six plant polyphenols, Punicalagin demonstrated the strongest lipid-lowering effects among all tested compounds, which included ellagic acid, gallic acid, phlorizin, and epigallocatechin gallate (EGCG) [1]. Punicalagin (10, 20, 40 μg/mL) significantly upregulated LXRα and ABCA1 mRNA expression in a dose-dependent manner, with 40 μg/mL achieving expression levels comparable to the positive control lovastatin [1].

lipid metabolism steatosis cholesterol efflux LXRα ABCA1

COX-2 Suppression in Colon Cancer Cells: Punicalagin vs. Ellagic Acid (Direct Head-to-Head Comparison)

In HT-29 human colon cancer cells stimulated with TNFα, Punicalagin at 50 mg/L suppressed COX-2 protein expression by 48% (SE = 0.022), whereas ellagic acid (another pomegranate polyphenol) was completely ineffective at suppressing COX-2 under identical conditions [1]. Furthermore, Punicalagin reduced NF-κB binding to the response element by 3.6-fold, while total pomegranate tannin extract achieved 10-fold suppression [1].

COX-2 NF-κB colon cancer inflammation HT-29

Oral Bioavailability and First-Pass Metabolism: Punicalagin Pharmacokinetic Characterization

Punicalagin exhibits absolute oral bioavailability of ~3.49% in Sprague-Dawley rats, with first-pass analysis revealing modest hepatic extraction (~13.94%) but near-complete intestinal extraction (95.95%), identifying intestinal first-pass metabolism as the dominant barrier to systemic exposure [1]. Parent compound and metabolites (punicalin, ellagic acid, urolithin C, urolithin A) are eliminated predominantly via feces, with only trace conjugated urolithin A detected in urine [1].

pharmacokinetics bioavailability first-pass metabolism UPLC-MS/MS intestinal extraction

Punicalagin Application Scenarios: Research Models and Use Cases Supported by Quantitative Evidence


PDIA3-Targeted Cancer and ER Stress Research

Employ Punicalagin as a selective PDIA3 reductase inhibitor tool compound in neuroblastoma, glioma, or other cancer models where protein disulfide isomerase activity is implicated. The 1.5 μM IC₅₀ against PDIA3 (7-fold more potent than punicalin) enables sub-micromolar to low-micromolar dosing in vitro [1]. Punicalagin increases cell sensitivity to hydrogen peroxide in PDIA3-expressing neuroblastoma cells, an effect that is abrogated in PDIA3-silenced cells, confirming target-specific activity [1]. For procurement, ensure the supplier provides Certificate of Analysis specifying punicalagin α/β anomer ratio and purity ≥98% (HPLC), as anomeric composition may affect solubility and biological activity.

Antiviral Drug Discovery: SARS-CoV-2 NSP13 Helicase and RSV Entry Inhibition

Use Punicalagin as a validated allosteric NSP13 helicase inhibitor (KD = 21.6 nM; EC₅₀ = 196–347 nM in SARS-CoV-2 replication assays) for antiviral mechanism studies [2]. The defined binding site at the domain 1A–2A interface provides a structural template for medicinal chemistry optimization. Alternatively, for RSV research, Punicalagin (IC₅₀ = 0.08065 μM) offers potency equivalent to chebulagic acid while providing a structurally distinct ellagitannin scaffold for structure-activity relationship (SAR) studies [3]. Researchers should note that Punicalagin is a reversible, non-competitive 3CLpro inhibitor that also inhibits SARS-CoV-2 plaque formation in Vero-E6 cells (EC₅₀ = 7.20 μM), enabling multi-target antiviral profiling [2].

Metabolic Disorder Models: Hepatic Steatosis and Cholesterol Efflux

Select Punicalagin as the primary ellagitannin standard for in vitro metabolic studies involving hepatic lipid accumulation, given its superior lipid-lowering efficacy among tested plant polyphenols (including ellagic acid, gallic acid, phlorizin, and EGCG) in HL7702 steatosis models [4]. The compound upregulates LXRα and ABCA1 mRNA expression at 10–40 μg/mL, supporting its use in cholesterol efflux and reverse cholesterol transport investigations [4]. For in vivo metabolic studies, consider that Punicalagin's low oral bioavailability (~3.49%) [5] may necessitate formulation development or focus on gut-localized effects and urolithin metabolite-mediated pharmacology.

Inflammatory Signaling and Colon Cancer Research

Apply Punicalagin in HT-29 colon cancer cell models to investigate COX-2 suppression and NF-κB pathway modulation, where it demonstrates 48% COX-2 suppression at 50 mg/L, in contrast to the complete ineffectiveness of ellagic acid under identical conditions [6]. This differential activity profile makes Punicalagin the preferred ellagitannin for studies examining the interplay between polyphenol structure and inflammatory signaling in gastrointestinal malignancies. In macrophage-based inflammation models (RAW264.7 cells), Punicalagin (25–100 μM) inhibits LPS-induced NO, PGE₂, IL-1β, IL-6, and TNF-α production via suppression of TLR4-mediated MAPK and NF-κB activation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geraniin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.